Technical Monograph: 4-Chloro-7,8-dimethoxyquinazoline
Technical Monograph: 4-Chloro-7,8-dimethoxyquinazoline
The following technical guide details the properties, synthesis, and application of 4-Chloro-7,8-dimethoxyquinazoline , a specialized heterocyclic building block in medicinal chemistry.
Executive Summary: The 7,8-Dimethoxy Scaffold
While the 6,7-dimethoxyquinazoline scaffold is ubiquitous in classical alpha-1 blockers (e.g., Prazosin, Doxazosin) and first-generation EGFR inhibitors (e.g., Gefitinib), the 7,8-dimethoxy isomer represents a distinct pharmacophore. By shifting the methoxy substituent from the C6 to the C8 position, the electronic density of the pyrimidine ring is altered, influencing both the binding affinity to kinase ATP pockets and the metabolic stability of the resulting drug candidates.
4-Chloro-7,8-dimethoxyquinazoline serves as the critical electrophilic intermediate for accessing this chemical space. Its high reactivity at the C4 position allows for rapid diversification via Nucleophilic Aromatic Substitution (SNAr), making it an essential tool for Structure-Activity Relationship (SAR) exploration in oncology and CNS drug discovery.
Physicochemical Profile
The following data characterizes the core intermediate. Researchers should note the storage requirements, as the C4-chloride is prone to hydrolysis upon exposure to atmospheric moisture.
| Property | Specification |
| Chemical Name | 4-Chloro-7,8-dimethoxyquinazoline |
| CAS Number | 211320-77-3 |
| Molecular Formula | C₁₀H₉ClN₂O₂ |
| Molecular Weight | 224.64 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, DMSO, DMF; sparingly soluble in non-polar solvents. |
| Melting Point | ~174–178 °C (Decomposes) |
| Storage | 2–8 °C, under inert atmosphere (Argon/Nitrogen). Desiccate. |
| Stability | Moisture sensitive. Hydrolyzes to 7,8-dimethoxyquinazolin-4(3H)-one. |
Synthetic Architecture
The synthesis of 4-Chloro-7,8-dimethoxyquinazoline is a convergent process starting from 2-amino-3,4-dimethoxybenzoic acid . The workflow consists of cyclocondensation followed by deoxy-chlorination.
Synthesis Pathway Diagram
The following logic flow illustrates the transformation from the benzoic acid precursor to the activated chloride.
Figure 1: Synthetic route for 4-Chloro-7,8-dimethoxyquinazoline. Note the reversibility of the final step upon exposure to moisture.
Detailed Experimental Protocols
Step 1: Cyclization to 7,8-Dimethoxyquinazolin-4(3H)-one
This step constructs the pyrimidine ring. Formamide serves as both the reagent and solvent.[1]
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Charge : In a round-bottom flask, suspend 2-amino-3,4-dimethoxybenzoic acid (1.0 eq) in formamide (10–15 volumes).
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Heat : Reflux the mixture at 140–160 °C for 4–6 hours. The reaction is driven by the release of water.
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Workup : Cool the reaction mixture to room temperature. Pour onto crushed ice/water. The quinazolinone will precipitate as a solid.[2][3]
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Isolation : Filter the precipitate, wash extensively with water (to remove residual formamide), and dry in a vacuum oven at 60 °C.
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QC Check : Verify product by LC-MS (M+H ≈ 207).
Step 2: Chlorination to 4-Chloro-7,8-dimethoxyquinazoline
Caution: POCl₃ is highly corrosive and reacts violently with water.
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Charge : Suspend dried 7,8-dimethoxyquinazolin-4(3H)-one (1.0 eq) in POCl₃ (Phosphorus Oxychloride, 5–8 volumes).
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Catalysis : Add catalytic DMF (N,N-Dimethylformamide, 2–3 drops per gram of substrate). This forms the Vilsmeier-Haack reagent in situ, significantly accelerating the reaction.
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Reaction : Reflux (approx. 105 °C) for 2–4 hours. The suspension should clear as the starting material is consumed.
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Quench (Critical) :
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Remove excess POCl₃ via rotary evaporation under reduced pressure (use a caustic trap).
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Dissolve the residue in dry DCM.
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Pour the organic stream slowly into a stirred mixture of ice and saturated NaHCO₃. Do not pour water into the residue.
-
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Extraction : Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate.
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Purification : Recrystallize from hexane/DCM or use immediately.
Reactivity & Functionalization
The utility of 4-Chloro-7,8-dimethoxyquinazoline lies in its susceptibility to Nucleophilic Aromatic Substitution (SNAr) . The electron-withdrawing nature of the pyrimidine ring (enhanced by the protonated nitrogen under acidic conditions or general activation) makes C4 highly electrophilic.
Reaction Mechanism (SNAr)
The reaction proceeds via an addition-elimination mechanism. The choice of base and solvent controls the rate and cleanliness of the conversion.
Figure 2: Mechanistic flow of the SNAr coupling reaction at the C4 position.
General Coupling Protocol (Library Synthesis)
This protocol is optimized for parallel synthesis of kinase inhibitors.
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Solvent : Isopropanol (iPrOH) is preferred. It dissolves the starting materials but often precipitates the product as the hydrochloride salt, driving the reaction to completion.
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Base : None (if isolating HCl salt) or DIPEA (if isolating free base).
Procedure:
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Dissolve 4-Chloro-7,8-dimethoxyquinazoline (1.0 eq) in Isopropanol (10 mL/g).
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Add the Aniline/Amine nucleophile (1.1 eq).
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Heat to reflux (80 °C) for 2–4 hours.
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Monitoring : TLC (5% MeOH in DCM) or LC-MS.
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Workup :
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Method A (Salt Isolation): Cool to 0 °C. Filter the precipitate.[2] Wash with cold ether. This yields the HCl salt.
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Method B (Free Base): Evaporate solvent. Redissolve in DCM. Wash with NaHCO₃. Dry and concentrate.
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Safety & Handling
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Hydrolysis Hazard : The C4-chlorine bond is labile. Exposure to humid air converts the compound back to the quinazolinone (inactive). Store in a desiccator.
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Corrosivity : Residual POCl₃ in crude preparations can cause severe burns and release HCl gas upon contact with moisture. Always quench crude material carefully.
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Toxicology : Quinazoline intermediates should be treated as potential genotoxins and potent kinase inhibitors. Use full PPE (gloves, goggles, fume hood).
References
-
National Institutes of Health (NIH) . (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. PMC. Retrieved from [Link]
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MDPI . (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank. Retrieved from [Link][1][4][5][6]
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LookChem . (n.d.). Reaction of 4-chloro-7,8-dimethoxyquinazoline with (R)-tetrahydrofuran-3-amine. Retrieved from [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. US3696102A - Process for the synthesis of substituted quinazolin-4-ones - Google Patents [patents.google.com]
- 3. Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Amino-4,5-dimethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IX.—The nitration of 2-acetylamino-3 : 4-dimethoxy-benzoic acid and 3-acetylaminoveratrole - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
